Benzoic acid, 3-bromo-5-methoxy-2-methyl-

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

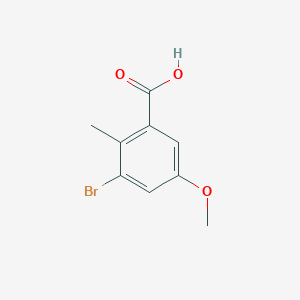

“Benzoic acid, 3-bromo-5-methoxy-2-methyl-” is a derivative of benzoic acid. It has a molecular weight of 231.04 . The compound’s linear formula is BrC6H3(OCH3)CO2H .

Molecular Structure Analysis

The molecular structure of “Benzoic acid, 3-bromo-5-methoxy-2-methyl-” consists of a benzene ring substituted with a bromo group, a methoxy group, and a carboxylic acid group .Physical And Chemical Properties Analysis

“Benzoic acid, 3-bromo-5-methoxy-2-methyl-” is a solid with a melting point of 157-159 °C . It has a molecular weight of 231.04 .Wissenschaftliche Forschungsanwendungen

Synthesis Techniques and Derivatives

- Synthesis of Derivatives : Research has focused on synthesizing derivatives such as 3-bromo-4-hydroxy-5-methoxy-benzoic acid methyl ester from vanillin, highlighting a method involving bromation, oxidation, and esterification. This synthesis approach underscores the compound's potential in creating various bioactive molecules (Zha Hui-fang, 2011).

- Crystal Structure Analysis : Studies on the crystal structures of derivatives, such as methyl 4-bromo-2-(methoxymethoxy)benzoate, provide insights into their two-dimensional architectures formed by hydrogen bonds and other interactions, which are crucial for understanding their chemical behavior and potential applications (P. A. Suchetan et al., 2016).

Chemical Reactivity and Properties

- Chemical Reactivity Descriptors : The structure and reactivity of derivatives like 4-bromo-3-(methoxymethoxy) benzoic acid have been examined using density functional theory (DFT), revealing important reactivity descriptors and providing a foundation for predicting the compound's behavior in various chemical reactions (S. Yadav et al., 2022).

Biological Activities and Applications

- Antimicrobial and Molluscicidal Activities : Research on prenylated benzoic acid derivatives from Piper aduncum leaves, including compounds structurally related to "Benzoic acid, 3-bromo-5-methoxy-2-methyl-", has demonstrated significant antimicrobial and molluscicidal activities, suggesting potential applications in developing new bioactive agents (J. Orjala et al., 1993).

Material Science and Engineering

- Polyaniline Doping : Benzoic acid and its substituted derivatives have been explored as dopants for polyaniline, a conducting polymer. This research highlights their impact on the polymer's properties, such as conductivity, which could be leveraged in developing advanced materials for electronic applications (C. A. Amarnath & S. Palaniappan, 2005).

Environmental Biodegradation

- Methanol Production by Pseudomonas putida : Studies on the biodegradation of aromatic acids, including derivatives of benzoic acid, by Pseudomonas putida, have shown the capability of these bacteria to convert complex organic compounds into simpler ones like methanol, indicating potential environmental applications in bioremediation processes (M. Donnelly & S. Dagley, 1980).

Safety And Hazards

Eigenschaften

IUPAC Name |

3-bromo-5-methoxy-2-methylbenzoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrO3/c1-5-7(9(11)12)3-6(13-2)4-8(5)10/h3-4H,1-2H3,(H,11,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYVLOORQWWPGCY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1Br)OC)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.07 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Benzoic acid, 3-bromo-5-methoxy-2-methyl- | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4,6-dimethyl-N-(3-morpholinopropyl)benzo[d]thiazol-2-amine](/img/structure/B2732511.png)

![N-([2,3'-bipyridin]-3-ylmethyl)-3,5-dimethylisoxazole-4-sulfonamide](/img/structure/B2732515.png)

![2-(Methylamino)-4H,5H,6H-cyclopenta[b]thiophene-3-carbonitrile](/img/structure/B2732518.png)

![N-(3-chloro-4-methylphenyl)-2-(3-(2-chlorobenzyl)-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)acetamide](/img/structure/B2732522.png)

![N-(2-(1H-pyrazol-1-yl)ethyl)-N-(benzo[d]thiazol-2-yl)cyclopropanecarboxamide](/img/structure/B2732524.png)

![N-(2,3-dimethylphenyl)-4-imino-3-oxa-13-azatetracyclo[7.7.1.0^{2,7}.0^{13,17}]heptadeca-1,5,7,9(17)-tetraene-5-carboxamide](/img/structure/B2732526.png)

![5-BEnzyl-octahydropyrrolo[3,4-c]pyridine dihydrochloride](/img/structure/B2732529.png)

![3-(3-Methylpyrazol-1-yl)-6-[4-(4-methylpyrimidin-2-yl)piperazin-1-yl]pyridazine](/img/structure/B2732531.png)